REACTION_CXSMILES
|
O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](O)(C)C.[CH2:18]([O:20][Si:21]([O:32][CH2:33][CH3:34])([O:29][CH2:30][CH3:31])[CH:22]([N:24]([CH3:28])[C:25](=[O:27])[CH3:26])[CH3:23])[CH3:19]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C.C(O)C>[CH3:22][NH:24][C:25](=[O:27])[CH3:26].[CH2:30]([O:29][Si:21]([O:32][CH2:33][CH3:34])([O:20][CH2:18][CH3:19])[CH:22]([N:24]([CH3:28])[C:25](=[O:27])[CH3:26])[CH3:23])[CH3:31] |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O[Si](O[Si](O[Si](O[Si](C)(C)O)(C)C)(C)C)(C)C
|
Name
|
N-1-(triethoxysilyl)ethyl-N-methylacetamide
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](C(C)N(C(C)=O)C)(OCC)OCC
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had been dissolved
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 24 hours at room temperature, the OH groups had reacted quantitatively
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The end groups formed
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](C(C)N(C(C)=O)C)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |